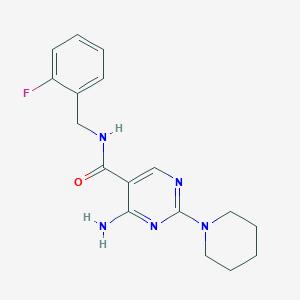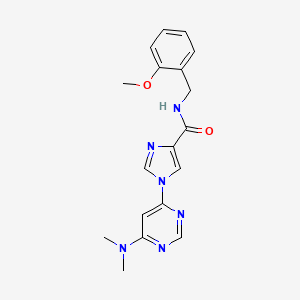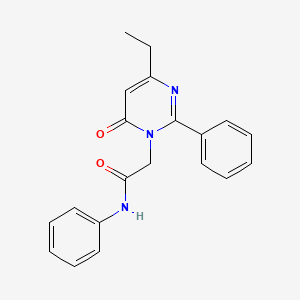
4-amino-N-(2-fluorobenzyl)-2-(piperidin-1-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a piperidine ring, and a pyrimidine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine ring: This step involves the addition of the piperidine moiety to the pyrimidine ring.
Attachment of the fluorophenyl group: This can be done through a substitution reaction using a fluorophenyl halide.
Introduction of the amino group: This step involves the addition of an amino group to the pyrimidine ring.
Formation of the carboxamide group: This can be achieved through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-N-[(2-CHLOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
- 4-AMINO-N-[(2-BROMOPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
- 4-AMINO-N-[(2-IODOPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(PIPERIDIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE lies in the presence of the fluorophenyl group, which can impart unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20FN5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-2-piperidin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H20FN5O/c18-14-7-3-2-6-12(14)10-20-16(24)13-11-21-17(22-15(13)19)23-8-4-1-5-9-23/h2-3,6-7,11H,1,4-5,8-10H2,(H,20,24)(H2,19,21,22) |
InChI Key |
KMKASBLKNKLNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline](/img/structure/B11195940.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11195951.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B11195952.png)
![1-(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B11195960.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11195973.png)
![2-ethoxy-N-(2-fluorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide](/img/structure/B11195975.png)
![1-(4-Ethoxyphenyl)-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11195985.png)
![4-{1-[5-(3-Tert-butyl-1,2,4-oxadiazol-5-YL)pyridin-2-YL]-1H-imidazole-4-carbonyl}thiomorpholine](/img/structure/B11195990.png)
![4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid](/img/structure/B11195996.png)
![N-(4-fluorophenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11196015.png)
![N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11196040.png)
![N-(3,5-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11196048.png)

